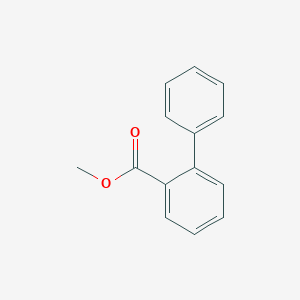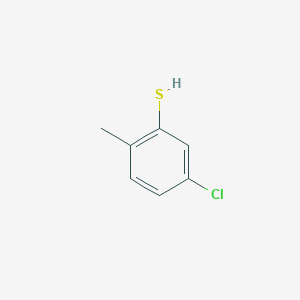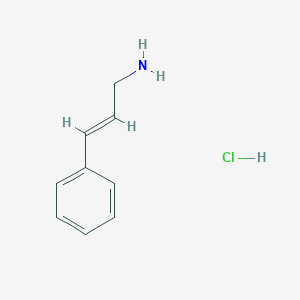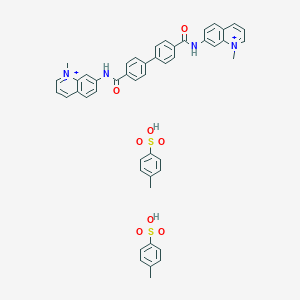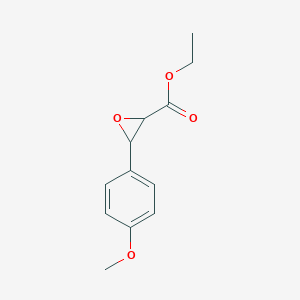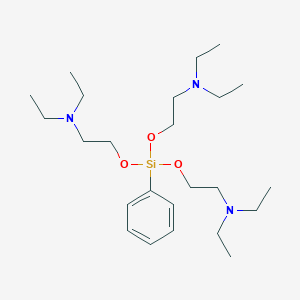
Phenyltris(2-diethylaminoethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyltris(2-diethylaminoethoxy)silane, also known as PTDES, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDES is a silane-based compound that has a phenyl group attached to it, along with three diethylaminoethoxy groups. This compound is used primarily in the field of organic chemistry and material science, where it has shown promise as a reagent for various chemical reactions and as a precursor for the synthesis of novel materials.
作用機序
The mechanism of action of Phenyltris(2-diethylaminoethoxy)silane is not well understood, but it is believed to function as a Lewis acid catalyst in many chemical reactions. The diethylaminoethoxy groups on the compound are thought to act as electron donors, while the phenyl group acts as an electron acceptor. This combination of electron-donating and electron-accepting groups makes Phenyltris(2-diethylaminoethoxy)silane an effective catalyst for many reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Phenyltris(2-diethylaminoethoxy)silane. However, studies have shown that it is not toxic to cells and does not cause significant harm to living organisms. It is important to note that Phenyltris(2-diethylaminoethoxy)silane should be handled with care, as it is a hazardous chemical and can cause irritation to the skin and eyes.
実験室実験の利点と制限
Phenyltris(2-diethylaminoethoxy)silane has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. Additionally, Phenyltris(2-diethylaminoethoxy)silane is stable under a wide range of conditions and can be stored for extended periods of time without significant degradation. However, there are also limitations to its use. Phenyltris(2-diethylaminoethoxy)silane is a hazardous chemical and requires proper handling and storage. Additionally, it is not suitable for use in certain reactions, such as those that require a strong acid or base catalyst.
将来の方向性
There are several future directions for research on Phenyltris(2-diethylaminoethoxy)silane. One area of interest is the use of Phenyltris(2-diethylaminoethoxy)silane as a catalyst for the synthesis of novel materials, such as metal-organic frameworks and porous polymers. Another area of research is the development of new reactions using Phenyltris(2-diethylaminoethoxy)silane as a reagent. Finally, there is potential for the use of Phenyltris(2-diethylaminoethoxy)silane in the field of biomedicine, such as in the development of drug delivery systems or as a contrast agent for medical imaging.
Conclusion:
In conclusion, Phenyltris(2-diethylaminoethoxy)silane is a versatile and promising compound that has shown significant potential for use in scientific research. Its unique properties make it an effective reagent for various chemical reactions and a precursor for the synthesis of novel materials. While there are limitations to its use, Phenyltris(2-diethylaminoethoxy)silane remains an important tool for organic chemists and material scientists. Ongoing research on Phenyltris(2-diethylaminoethoxy)silane will likely lead to new applications and discoveries in the future.
合成法
Phenyltris(2-diethylaminoethoxy)silane can be synthesized using a variety of methods, including the reaction of phenyltrichlorosilane with diethylaminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. Other methods of synthesis include the reaction of phenyltrichlorosilane with diethylamine and ethylene oxide, or the reaction of phenyltrichlorosilane with diethylamine followed by the addition of ethylene oxide.
科学的研究の応用
Phenyltris(2-diethylaminoethoxy)silane has been used extensively in scientific research, particularly in the field of organic chemistry. It has been shown to be an effective reagent for various chemical reactions, such as the synthesis of arylsulfonamides and the preparation of phosphine-borane adducts. Phenyltris(2-diethylaminoethoxy)silane has also been used as a precursor for the synthesis of novel materials, such as mesoporous silica nanoparticles and polymeric materials.
特性
CAS番号 |
17146-76-8 |
|---|---|
製品名 |
Phenyltris(2-diethylaminoethoxy)silane |
分子式 |
C24H47N3O3Si |
分子量 |
453.7 g/mol |
IUPAC名 |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChIキー |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
正規SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
その他のCAS番号 |
17146-76-8 |
同義語 |
Tris[2-(diethylamino)ethoxy]phenylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
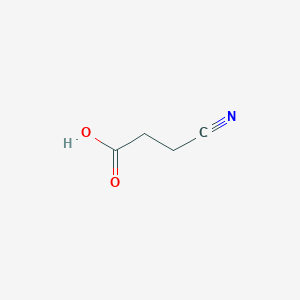
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
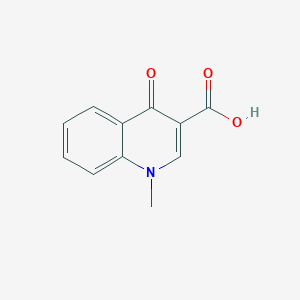
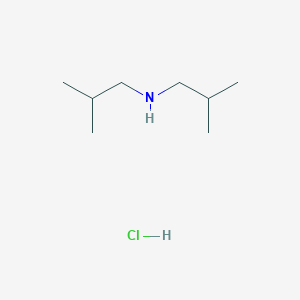
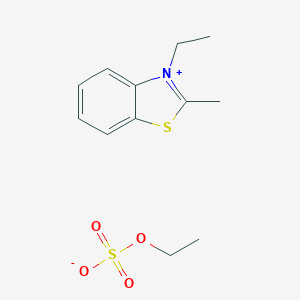
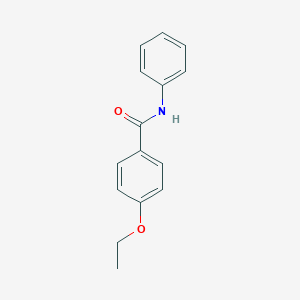
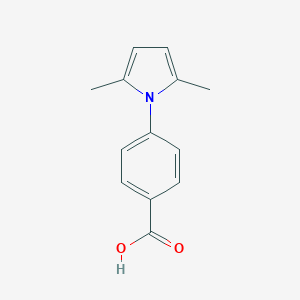
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
